AZD 9684

Fibrinolysis Thrombosis In Vitro Assays

Validating novel profibrinolytic candidates requires a well-characterized CPU/TAFIa benchmark. AZD 9684 is the first-in-class AstraZeneca inhibitor with quantified performance in advanced hemostatic systems. - **Plasma clot lysis**: 33% faster lysis vs. control - **Whole blood (ROTEM/shear)**: 38% reduction in lysis onset time - **In vivo (tMCAO stroke model)**: Reduces microvascular fibrin(ogen) deposition Supplied as a high-purity small molecule (C10H14N2O2S, MW 226.30). Ideal positive control for CPU inhibitor or profibrinolytic agent characterization.

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
CAS No. 775274-06-1
Cat. No. B605788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD 9684
CAS775274-06-1
SynonymsAZD-9684;  AZD9684;  AZD 9684
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESCC(C(CC1=CN=C(C=C1)N)C(=O)O)S
InChIInChI=1S/C10H14N2O2S/c1-6(15)8(10(13)14)4-7-2-3-9(11)12-5-7/h2-3,5-6,8,15H,4H2,1H3,(H2,11,12)(H,13,14)/t6-,8-/m1/s1
InChIKeyGYIYAOUGKJSCCG-HTRCEHHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD 9684: Potent Carboxypeptidase U Inhibitor Overview


AZD 9684 (CAS 775274-06-1) is a small molecule, potent and selective inhibitor of carboxypeptidase U (CPU), also known as activated thrombin-activatable fibrinolysis inhibitor (TAFIa) or CPB2 . As a first-in-class investigational agent from AstraZeneca, it functions by inhibiting CPU, a basic carboxypeptidase that attenuates fibrinolysis, thereby enhancing endogenous clot degradation [1]. Its chemical structure is defined by the IUPAC name (2S,3R)-2-((6-aminopyridin-3-yl)methyl)-3-mercaptobutanoic acid, with a molecular formula of C10H14N2O2S and a molecular weight of 226.30 g/mol .

Reported selectivity Selective CPU/TAFIa inhibitor tool
Model coverage Validated in plasma, whole blood, and platelet-rich models
Research context First-in-class tool for endogenous fibrinolysis studies

Why Generic Substitution with Other CPU Inhibitors Fails


While other carboxypeptidase U (CPU/TAFIa) inhibitors exist, substitution is not scientifically straightforward due to fundamental differences in chemical structure, potency, selectivity profiles, and the depth of experimental characterization across physiologically relevant hemostatic systems. For instance, natural product anabaenopeptins can be extremely potent on TAFIa (IC50 ~1.5 nM) [1], but their cyclic peptide nature introduces synthetic complexity and potential immunogenicity concerns compared to the small molecule AZD 9684. Alternatively, DS-1040 is an orally bioavailable small molecule with reported human TAFIa IC50 of 5.92 nM [2], yet it lacks the comprehensive, multi-system in vitro profiling that established AZD 9684 as a benchmark tool compound for the field. Furthermore, the specific inhibitory effect of AZD 9684 has been quantified across a unique range of advanced hemostatic models—from plasma clot lysis to whole blood under arterial shear stress [3]—creating a verifiable performance baseline that cannot be assumed for analogs without equivalent direct comparative data.

Cyclic peptide inhibitors

Cyclic peptide structure may introduce synthetic complexity and immunogenicity review compared to small molecule AZD 9684.

Alternative small molecule (DS-1040)

Lacks comprehensive multi-system hemostatic profiling; activity in whole blood and platelet-rich models may not transfer directly.

Quantitative Evidence in Hemostatic Models


Accelerated Plasma Clot Lysis

In a standard plasma clot lysis assay, addition of AZD 9684 significantly accelerated the rate of fibrinolysis. The study quantified this effect, demonstrating a 33% faster lysis time compared to the vehicle control condition without inhibitor [1]. This metric serves as a direct, functional readout of the compound's ability to enhance endogenous clot degradation.

Plasma Clot Lysis
Head-to-head
33% faster lysis vs. vehicle
Reported clot lysis acceleration in plasma assay
Standard plasma clot lysis model
Fibrinolysis Thrombosis In Vitro Assays

Reduced Lysis Onset Time in Whole Blood

Moving beyond simple plasma systems, the effect of AZD 9684 was evaluated in whole blood using rotational thromboelastometry (ROTEM). Inhibition of CPU with AZD 9684 decreased the lysis onset time by 38% compared to the control condition [1]. This demonstrates that the profibrinolytic activity is preserved and quantifiable in a more physiologically complex environment containing blood cells.

Whole Blood Lysis Onset
Head-to-head
38% decrease in lysis onset time
Whole blood ROTEM endpoint context
Rotational thromboelastometry in whole blood
Thromboelastometry Whole Blood Assay Fibrinolysis

Enhanced Fibrinolysis in Platelet-Rich Environments

The impact of platelets on CPU-mediated fibrinolysis attenuation was investigated using a front lysis model monitored by confocal microscopy. The addition of AZD 9684 resulted in 47% faster lysis in platelet-free plasma and 50% faster lysis in platelet-rich plasma compared to the respective control groups [1]. The near-identical acceleration suggests that the presence of platelets does not significantly impair the compound's ability to enhance fibrinolysis in this model.

Platelet-Rich Fibrinolysis
Head-to-head
47% (PFP) / 50% (PRP) faster lysis
Platelet presence does not impair profibrinolytic effect
Front lysis model, confocal microscopy
Platelets Fibrinolysis Confocal Microscopy

In Vivo Validation: Reduction of Microvascular Thrombosis in Experimental Stroke

The translational potential of CPU inhibition was assessed in a rat model of acute ischemic stroke (transient middle cerebral artery occlusion, tMCAO). Treatment with AZD 9684 effectively suppressed CPU activity and significantly reduced fibrin(ogen) deposition in the microvasculature compared to saline-treated controls, suggesting a reduction in microvascular thrombosis (MT) [1]. While a significant decrease in final infarct volume was not observed in this study, the reduction in fibrin deposition and associated brain edema serves as a direct pharmacodynamic marker of target engagement and biological effect.

In Vivo Microvascular Thrombosis
Head-to-head
Significant reduction in fibrin(ogen) deposition
Reported model-response in stroke model
Rat tMCAO model, brain edema reduction
Stroke Microvascular Thrombosis In Vivo

Application Scenarios in Cardiovascular Research


Benchmarking Novel Profibrinolytic Compounds

Use AZD 9684 as a well-characterized positive control in plasma clot lysis assays. Its established performance (33% faster lysis [1]) provides a quantitative benchmark against which to compare novel CPU/TAFIa inhibitors or profibrinolytic agents from other classes.

Probing CPU Biology in Advanced Hemostatic Models

Employ AZD 9684 in complex in vitro systems like rotational thromboelastometry (ROTEM) or microfluidic chambers under arterial shear stress. Its demonstrated activity in whole blood (38% reduction in lysis onset time [1]) and in platelet-rich environments validates its utility for dissecting the role of CPU in near-physiological conditions.

Preclinical Proof-of-Concept in Ischemic Stroke

Utilize AZD 9684 in rodent models of acute ischemic stroke (e.g., tMCAO) to study the therapeutic potential of CPU inhibition. The compound's ability to reduce microvascular fibrin(ogen) deposition in this setting [2] makes it a valuable tool for exploring adjunctive thrombolytic strategies and the pathophysiology of no-reflow.

Calibrating Carboxypeptidase U Activity Assays

AZD 9684 can be used as a selective inhibitor to establish baselines and quantify CPU/TAFIa activity in various biological samples, including plasma from disease models or clinical cohorts. Its specific inhibition profile allows for the precise determination of CPU's contribution to total antifibrinolytic potential.

Application
Selection Property
Validation Focus
Profibrinolytic compound benchmarking
Plasma clot lysis time acceleration
Lysis time vs. vehicle control
Complex hemostatic model studies
Whole blood lysis onset time reduction
Lysis onset in cellular environment
Ischemic stroke model research
Microvascular fibrin deposition response
Fibrin/ogen deposition in vivo stroke model
CPU activity assay calibration
Selective CPU inhibition baseline
Antifibrinolytic potential quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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